molecular formula C11H10F6O B6312340 2,5-Dimethyl-(1,1,2,3,3,3-hexafluoropropoxy)benzene CAS No. 1357625-95-6

2,5-Dimethyl-(1,1,2,3,3,3-hexafluoropropoxy)benzene

Cat. No.: B6312340
CAS No.: 1357625-95-6
M. Wt: 272.19 g/mol
InChI Key: DORFETZJNMQBCZ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-(1,1,2,3,3,3-hexafluoropropoxy)benzene is an organic compound characterized by the presence of a benzene ring substituted with two methyl groups and a hexafluoropropoxy group. This compound is notable for its unique combination of fluorine atoms, which impart distinct chemical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-(1,1,2,3,3,3-hexafluoropropoxy)benzene typically involves the electrophilic aromatic substitution of a benzene derivative. One common method is the reaction of 2,5-dimethylphenol with hexafluoropropylene oxide under acidic conditions to introduce the hexafluoropropoxy group. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or aluminum chloride to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and precise control of reaction conditions, such as temperature and pressure, are crucial to achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-(1,1,2,3,3,3-hexafluoropropoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to remove the hexafluoropropoxy group, yielding simpler benzene derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: 2,5-Dimethylbenzoic acid or 2,5-dimethylbenzaldehyde.

    Reduction: 2,5-Dimethylbenzene.

    Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

2,5-Dimethyl-(1,1,2,3,3,3-hexafluoropropoxy)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential effects on biological systems due to its unique fluorinated structure.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.

    Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 2,5-Dimethyl-(1,1,2,3,3,3-hexafluoropropoxy)benzene exerts its effects is primarily through its interactions with various molecular targets. The hexafluoropropoxy group can enhance the compound’s lipophilicity, allowing it to interact more readily with lipid membranes and proteins. This can lead to alterations in membrane fluidity and protein function, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylbenzene (m-xylene): Lacks the hexafluoropropoxy group, making it less chemically reactive and less lipophilic.

    2,5-Dimethylphenol: Contains a hydroxyl group instead of the hexafluoropropoxy group, leading to different chemical properties and reactivity.

Uniqueness

2,5-Dimethyl-(1,1,2,3,3,3-hexafluoropropoxy)benzene is unique due to the presence of the hexafluoropropoxy group, which imparts distinct chemical and physical properties such as increased stability, lipophilicity, and reactivity compared to its non-fluorinated counterparts.

Properties

IUPAC Name

2-(1,1,2,3,3,3-hexafluoropropoxy)-1,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F6O/c1-6-3-4-7(2)8(5-6)18-11(16,17)9(12)10(13,14)15/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORFETZJNMQBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C(C(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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